5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide

High-throughput screening PubChem BioAssay multi-target profiling

5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide (CAS 251097-70-8; molecular formula C18H18ClNO4S; molecular weight 379.9 g/mol) is a synthetic sulfonamide–oxopentanamide hybrid bearing a 4-chlorophenyl ketone terminus and a 4-methylphenyl (tosyl) sulfonyl group. The compound has been registered in the PubChem BioAssay repository with 105 discrete high-throughput screening entries spanning multiple target classes, including regulator of G-protein signaling 4 (RGS4), mu/delta opioid receptor heterodimers, ADAM17/TACE, muscarinic M1, furin, and caspase-3.

Molecular Formula C18H18ClNO4S
Molecular Weight 379.9 g/mol
CAS No. 251097-70-8
Cat. No. B3034912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide
CAS251097-70-8
Molecular FormulaC18H18ClNO4S
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=C(C=C2)Cl)C(=O)N
InChIInChI=1S/C18H18ClNO4S/c1-12-2-8-15(9-3-12)25(23,24)17(18(20)22)11-10-16(21)13-4-6-14(19)7-5-13/h2-9,17H,10-11H2,1H3,(H2,20,22)
InChIKeyVUBYHYLOASOACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide (CAS 251097-70-8): Structural Identity, Screening Provenance, and Procurement-Relevant Profile


5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide (CAS 251097-70-8; molecular formula C18H18ClNO4S; molecular weight 379.9 g/mol) is a synthetic sulfonamide–oxopentanamide hybrid bearing a 4-chlorophenyl ketone terminus and a 4-methylphenyl (tosyl) sulfonyl group . The compound has been registered in the PubChem BioAssay repository with 105 discrete high-throughput screening entries spanning multiple target classes, including regulator of G-protein signaling 4 (RGS4), mu/delta opioid receptor heterodimers, ADAM17/TACE, muscarinic M1, furin, and caspase-3 . This multi-target screening history distinguishes it from single-indication analogs and positions it as a broad-purpose probe candidate for academic and industrial screening laboratories seeking a pre-screened entry point across diverse pathways.

Why Sulfonyl-Oxopentanamide Analogs Are Not Interchangeable: Structural Determinants of Target Engagement for CAS 251097-70-8


The sulfonyl-oxopentanamide scaffold presents three independently modifiable pharmacophoric regions—the 4-chlorophenyl ketone, the sulfonyl bridge, and the terminal carboxamide—each capable of dictating target selectivity and potency in ways that render simple analog substitution unreliable . The closest structural comparator, Tibeglisene (BM 13.907; CAS 134993-74-1), replaces the terminal amide of CAS 251097-70-8 with a carboxylic acid and introduces an alkyne in the linker, resulting in a fundamentally different ionization state and hydrogen-bonding capacity that redirects its pharmacology toward insulin sensitization rather than the diverse target panel against which CAS 251097-70-8 has been screened [1]. Similarly, the bromo analog (5-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide) alters halogen-dependent polarizability and van der Waals volume at the 4-position of the phenyl ketone, while the regioisomer (2-[(4-chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide) swaps the sulfonyl and chlorophenyl substitution patterns entirely—each change sufficient to abrogate or invert activity at a given target . These structural divergences mean that procurement decisions cannot default to the closest available stock item without risking functional non-equivalence.

Quantitative Differentiation Evidence: CAS 251097-70-8 Versus Closest Analogs, Comparators, and In-Class Candidates


Multi-Target Screening Breadth: 105 BioAssay Entries vs. Narrowly Profiled Comparator Tibeglisene

CAS 251097-70-8 has accumulated 105 discrete screening entries in the PubChem BioAssay database across targets including RGS4 (activator/potentiator screen, JHICC_RGS_Act_HTS), mu/delta opioid receptor heterodimers (OPRM1-OPRD1 agonist screen), ADAM17/TACE (inhibitor screen), muscarinic acetylcholine receptor M1 (agonist and PAM screens), furin (inhibitor screen), and caspase-3 (activator screen) . In contrast, the closest structural analog Tibeglisene (CAS 134993-74-1) has a published profile limited primarily to insulin sensitization and blood glucose lowering, with no comparable multi-target screening corpus publicly available [1]. This represents a >100-fold difference in the number of experimentally interrogated targets. The practical implication is that a laboratory acquiring CAS 251097-70-8 gains access to a pre-existing, publicly archived activity fingerprint across multiple pathways, reducing the need for de novo broad-panel screening.

High-throughput screening PubChem BioAssay multi-target profiling RGS4 GPCR

Terminal Functional Group Differentiation: Carboxamide (CAS 251097-70-8) vs. Carboxylic Acid (Tibeglisene) and Its Impact on Ionization State and H-Bond Capacity

CAS 251097-70-8 carries a terminal primary carboxamide (-C(=O)NH2), which is charge-neutral at physiological pH and can serve as both a hydrogen bond donor (2 HBD) and acceptor . Tibeglisene (CAS 134993-74-1) substitutes this with a carboxylic acid (-COOH), which is predominantly ionized (carboxylate, -COO⁻) at pH 7.4 and bears a formal negative charge, fundamentally altering its capacity to engage cationic binding pockets and its membrane permeability profile [1]. Additionally, Tibeglisene contains an internal alkyne in the pentynoic acid linker, introducing a rigid, linear π-system absent in the saturated pentanamide backbone of CAS 251097-70-8. These two structural differences—terminal functional group and linker saturation—mean that the two compounds are not bioisosteric and cannot be assumed to share target engagement profiles, despite their superficial structural similarity.

Physicochemical differentiation hydrogen bonding ionization state drug-likeness bioisosterism

Halogen-Dependent Differentiation: 4-Chloro (CAS 251097-70-8) vs. 4-Bromo Analog — Physicochemical and Potential Pharmacological Divergence

The bromo analog (5-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide) differs from CAS 251097-70-8 solely by substitution of chlorine (van der Waals radius ~1.75 Å; atomic polarizability ~2.18 ų) with bromine (van der Waals radius ~1.85 Å; atomic polarizability ~3.05 ų) at the 4-position of the phenyl ketone . This difference introduces a ~44 g/mol molecular weight increase (424.3 vs. 379.9) and a measurable increase in lipophilicity (calculated ΔlogP ~+0.3 to +0.5 units for Br vs. Cl substitution on an aryl ring) . In medicinal chemistry campaigns, such halogen substitutions have been shown to modulate target binding affinity by up to 10-fold through altered halogen bonding, steric occupancy, and desolvation energetics, even when the remainder of the scaffold is unchanged [1]. No direct comparative activity data have been published for this specific pair, but the established SAR precedent means that the two compounds cannot be treated as interchangeable without experimental confirmation.

Halogen bonding SAR polarizability logP bromine vs chlorine

Regioisomeric Differentiation: Sulfonyl Position Determines Target Accessibility — CAS 251097-70-8 vs. 2-[(4-Chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide

CAS 251097-70-8 carries the sulfonyl group at the 2-position of the pentanamide chain, with the 4-chlorophenyl ketone at the 5-position. The regioisomer, 2-[(4-chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide, swaps the substituent positions: the sulfonyl group is attached to the 4-chlorophenyl ring directly (not the 4-methylphenyl ring), and the 5-position carries a 4-methylphenyl ketone instead of a 4-chlorophenyl ketone . These two regioisomers share the identical molecular formula (C18H18ClNO4S; MW 379.9) and atom connectivity count, meaning common purity assays (e.g., LC-MS, elemental analysis) may fail to distinguish them unless chromatographic separation conditions are specifically optimized . In biological systems, the spatial presentation of the chlorophenyl and tolyl groups to protein binding pockets is inverted between these two isomers, which can result in complete loss or reversal of activity. No published activity data exist for the regioisomer, underscoring the importance of verifying structural identity beyond molecular formula when sourcing.

Regioisomerism sulfonamide positional isomer target recognition procurement quality control

Target Class Coverage: RGS4 and GPCR Pathway Screening Distinguishes CAS 251097-70-8 from Single-Target Tool Compounds

CAS 251097-70-8 was specifically tested in the Johns Hopkins Ion Channel Center primary cell-based HTS assay (PubChem AID 463111) designed to identify activators or potentiators of RGS4, a negative regulator of G-protein-coupled receptor (GPCR) signaling implicated in Parkinson's disease, schizophrenia, and opioid addiction [1]. The assay employed a HEK293 cell line with inducible RGS4 expression and stable M3 muscarinic receptor co-expression, monitoring calcium flux via Fluo4-AM fluorescence . The known RGS4 inhibitor CCG-4986 (methyl N-[(4-chlorophenyl)sulfonyl]-4-nitrobenzenesulfinimidoate) was identified from a 3,028-compound screen with 3-5 μM potency against RGS4/Gαo binding, establishing a benchmark for this target class [2]. CAS 251097-70-8 shares the 4-chlorophenylsulfonyl substructure with CCG-4986 but incorporates an oxopentanamide scaffold distinct from the nitrobenzenesulfinimidoate warhead, suggesting potential for non-covalent, non-electrophilic engagement of the RGS4 protein interaction surface. Tibeglisene has no reported RGS4 screening data, making CAS 251097-70-8 the only analog in this structural family with documented RGS4 pathway interrogation.

RGS4 GPCR signaling high-throughput screening calcium flux assay protein-protein interaction

Bioanalytical Method Availability: CAS 251097-70-8 Lacks a Published Validated Bioanalytical Method, Unlike Tibeglisene

Tibeglisene (CAS 134993-74-1) benefits from a published and validated capillary gas chromatography method with electron-capture detection (GC-ECD) for quantification in plasma, serum, and urine, with a reported detection limit of approximately 20 ng/mL following extraction and diazomethane derivatization of a 1-mL plasma sample [1]. A follow-up enantioselective HPLC method was also published in 1993 [2]. For CAS 251097-70-8, no analogous validated bioanalytical method has been identified in the peer-reviewed literature or authoritative databases. This absence means that any laboratory planning in vivo pharmacokinetic or pharmacodynamic studies with CAS 251097-70-8 must either develop and validate a de novo bioanalytical method or rely on the existing method developed for Tibeglisene—which may require re-validation due to differences in extraction efficiency, derivatization chemistry, and chromatographic behavior between the amide (CAS 251097-70-8) and the carboxylic acid (Tibeglisene).

Bioanalytical method GC-ECD pharmacokinetics plasma detection procurement feasibility

Recommended Research and Industrial Application Scenarios for 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide (CAS 251097-70-8)


GPCR Pathway Probe: RGS4 and Opioid Receptor Heterodimer Screening Campaigns

The documented multi-target screening profile of CAS 251097-70-8 across RGS4 (PubChem AID 463111), mu/delta opioid receptor heterodimers (OPRM1-OPRD1), and muscarinic M1 (agonist and PAM screens) makes it a candidate starting point for academic and industrial GPCR-focused hit-finding campaigns . Unlike the RGS4 covalent inhibitor CCG-4986, which modifies cysteine residues, CAS 251097-70-8 may offer a non-covalent scaffold for RGS4 modulation, though confirmatory biochemical data are required [1]. Laboratories investigating Parkinson's disease, opioid tolerance, or schizophrenia may prioritize this compound for secondary screening based on its pre-existing pathway annotation.

Protease Inhibitor Discovery: ADAM17/TACE, Furin, and Caspase-3 Cross-Screening

CAS 251097-70-8 has been screened against ADAM17/TACE (implicated in TNF-α shedding and inflammatory disease), furin (a proprotein convertase relevant to viral glycoprotein processing, including SARS-CoV-2 spike cleavage), and caspase-3 (apoptosis executioner protease) . This triple-protease screening history provides a rationale for deploying this compound as a cross-reactive protease probe in oncology, inflammation, or antiviral research programs. No other analog in this structural series offers documented screening coverage of these three therapeutically significant protease targets.

SAR Toolkit Component: Halogen and Regioisomer Series for Structure-Activity Relationship Studies

The well-defined analog series—comprising CAS 251097-70-8 (4-chloro), its 4-bromo counterpart, and the regioisomer 2-[(4-chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide—provides a systematic SAR matrix for exploring the contribution of halogen identity and regiochemistry to target binding and selectivity [1]. Medicinal chemistry teams can procure the full series to probe halogen bonding effects, regiochemical preferences of binding pockets, and scaffold-specific metabolic stability without the need for custom synthesis. The availability of the amide terminus in CAS 251097-70-8, versus the carboxylic acid in Tibeglisene, further expands the SAR toolkit to include amide-to-acid bioisostere analysis.

Bioanalytical Method Development: Bridging from Tibeglisene's Established GC-ECD Protocol

For laboratories planning in vivo studies, the published GC-ECD method for Tibeglisene (detection limit ~20 ng/mL in plasma) provides a validated starting template for developing a bioanalytical method for CAS 251097-70-8 [2]. While the terminal functional group difference (amide vs. acid) will require adjustments to the extraction pH, derivatization protocol, and chromatographic conditions, the shared 4-chlorophenyl and 4-methylphenylsulfonyl substructures suggest that the existing method's electron-capture detection approach is transferable. This scenario is particularly relevant for CROs and pharmacokinetics laboratories seeking to expand their analytical capabilities to this structural class.

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.